Dde Biotin-PEG4-azide
Overview
Description
Dde Biotin-PEG4-azide is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It belongs to the polyethylene glycol (PEG) class and is utilized in click chemistry reactions due to its azide group. This compound is particularly valuable in bioconjugation applications, where it facilitates the attachment of biotin to various biomolecules .
Biochemical Analysis
Biochemical Properties
Dde Biotin-PEG4-azide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which allows this compound to bind with molecules containing Alkyne groups .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind with molecules containing Alkyne groups via the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, depending on the specific biomolecules it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dde Biotin-PEG4-azide is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety, a PEG spacer, and an azide group. The synthesis typically begins with the activation of biotin, followed by the attachment of the PEG spacer. The azide group is then introduced through a substitution reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Dde Biotin-PEG4-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and produce stable triazole linkages .
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for sensitive biomolecules
Major Products Formed
The major products formed from these reactions are biotinylated biomolecules, which can be used for various applications in research and diagnostics .
Scientific Research Applications
Dde Biotin-PEG4-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins within cells.
Biology: Facilitates the biotinylation of proteins, nucleic acids, and other biomolecules, enabling their detection and purification.
Medicine: Employed in the development of targeted therapies and diagnostic tools.
Industry: Utilized in the production of bioconjugates for various applications, including drug delivery and molecular imaging .
Mechanism of Action
Dde Biotin-PEG4-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne-containing molecules, resulting in the biotinylation of the target biomolecule. This biotinylation allows for the subsequent binding of the biomolecule to streptavidin or avidin, facilitating its detection or purification .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-azide: Similar in structure but lacks the Dde cleavable linker, making it non-cleavable.
Dde Biotin-PEG4-Picolyl azide: Contains a picolyl azide moiety, which accelerates the CuAAC reaction due to its copper-chelating properties .
Uniqueness
Dde Biotin-PEG4-azide is unique due to its Dde cleavable linker, which allows for the efficient release of biotinylated molecules under mild conditions. This feature makes it particularly useful in applications where the recovery of intact biomolecules is crucial .
Properties
CAS No. |
1802907-93-2 |
---|---|
Molecular Formula |
C32H53N7O8S |
Molecular Weight |
695.88 |
IUPAC Name |
N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1 |
InChI Key |
HUAWNOKWZYCBQA-LFERIPGTSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dde Biotin-PEG4-azide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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